N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Lipophilicity Drug-likeness Oxadiazole SAR

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide (CAS 923373-96-0) is a heterocyclic small molecule (C19H20N4O4S2, MW 432.52) that integrates three distinct pharmacophoric elements: a thiophene ring at the oxadiazole 5-position, a 1,3,4-oxadiazole central scaffold, and a tosyl-protected piperidine-4-carboxamide moiety. This compound belongs to a broader class of tosylpiperidine-oxadiazole hybrids that have been explored for antibacterial, enzyme inhibitory, and antiproliferative applications.

Molecular Formula C19H20N4O4S2
Molecular Weight 432.51
CAS No. 923373-96-0
Cat. No. B2482248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide
CAS923373-96-0
Molecular FormulaC19H20N4O4S2
Molecular Weight432.51
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC=CS4
InChIInChI=1S/C19H20N4O4S2/c1-13-4-6-15(7-5-13)29(25,26)23-10-8-14(9-11-23)17(24)20-19-22-21-18(27-19)16-3-2-12-28-16/h2-7,12,14H,8-11H2,1H3,(H,20,22,24)
InChIKeyZOQALAWPRGMDFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide (CAS 923373-96-0): Structural Identity and Procurement Baseline


N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide (CAS 923373-96-0) is a heterocyclic small molecule (C19H20N4O4S2, MW 432.52) that integrates three distinct pharmacophoric elements: a thiophene ring at the oxadiazole 5-position, a 1,3,4-oxadiazole central scaffold, and a tosyl-protected piperidine-4-carboxamide moiety. This compound belongs to a broader class of tosylpiperidine-oxadiazole hybrids that have been explored for antibacterial, enzyme inhibitory, and antiproliferative applications [1][2][3]. However, no peer-reviewed publication or patent was identified that reports quantitative biological or physicochemical data specifically for CAS 923373-96-0. The evidence assembled herein therefore relies on analogue data, class-level inferences, and computational predictions to delineate where this compound is expected to provide meaningful differentiation relative to its closest structural comparators.

Why N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide Cannot Be Generically Substituted


The tosylpiperidine-oxadiazole scaffold is highly sensitive to substitution at the oxadiazole 5-position, with even minor changes (e.g., phenyl vs. thiophene) producing divergent steric, electronic, and lipophilicity profiles that directly impact target binding, ADME properties, and biological activity [1][2]. In the 1,3,4-oxadiazole class, incorporating a thiophene ring has been shown to yield different antitumor activity compared to pyrazole or other ring systems, with thiazole-substituted variants outperforming thiophene-substituted ones in head-to-head in vitro cytotoxicity panels [3]. Furthermore, the tosyl-piperidine portion contributes to enzyme inhibitory potency in a substitution-dependent manner, as demonstrated across S-substituted oxadiazole-2-thiol libraries [4]. For CAS 923373-96-0, the specific combination of thiophene-2-yl at the oxadiazole 5-position with a 4-carboxamide-linked tosylpiperidine is structurally unique and not replicated in any comparator for which public data are available. Consequently, substituting this compound with a phenyl, benzofuranyl, or isoxazolyl analogue risks unpredictable shifts in potency, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide


Thiophene vs. Phenyl Substitution at the Oxadiazole 5-Position Modulates Predicted Lipophilicity and Hydrogen-Bonding Capacity

The 5-thiophene-2-yl substituent in the target compound (CAS 923373-96-0) confers a higher calculated logP and greater polar surface area relative to the 5-phenyl analogue N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide. The thiophene sulfur introduces additional heteroatom-mediated hydrogen-bond acceptor capacity (four acceptors from the oxadiazole core plus one from the thiophene sulfur lone pair) compared to the phenyl analogue's four total acceptors, while the electron-rich thiophene ring alters π-stacking and CH-π interaction potential . These differences are predicted to affect membrane permeability, plasma protein binding, and target engagement in a manner not achievable with the phenyl-substituted comparator.

Lipophilicity Drug-likeness Oxadiazole SAR

Oxadiazole 5-Position Heteroaryl Identity Directs Cytotoxic Potency Across Cancer Cell Lines

A systematic SAR study of 1,3,4-oxadiazole-based heterocycles demonstrated that the nature of the ring system attached at the oxadiazole 5-position dramatically influences in vitro antitumor activity. Across a four-cell-line panel, thiazole-substituted oxadiazole derivatives consistently outperformed their thiophene-substituted counterparts, which in turn showed distinct activity profiles relative to pyrazole-substituted analogues [1]. While the target compound was not directly tested in this study, the class-level observation that thiophene substitution yields activity intermediate between thiazole (highest) and pyrazole (lowest) provides a predictive framework: the thiophene-bearing target compound is expected to exhibit measurable but sub-maximal cytotoxicity relative to thiazole-containing members of the same chemotype.

Anticancer Cytotoxicity Oxadiazole SAR

Tosylpiperidine-Oxadiazole Core Is a Validated Antibacterial Pharmacophore with Substitution-Dependent Potency

A library of propanamide-linked tosylpiperidine-1,3,4-oxadiazole compounds (6a-l) was evaluated against five bacterial strains, with compounds 6a, 6c, 6d, 6e, and 6f identified as potent antibacterial agents [1]. Separately, S-substituted derivatives of 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol demonstrated dual enzyme inhibitory (lipoxygenase and α-glucosidase) and antibacterial activity against Gram-positive and Gram-negative bacteria [2]. The target compound (CAS 923373-96-0) retains the identical tosylpiperidine-oxadiazole core present in these active series but replaces the propanamide or thioether linker with a carboxamide linkage and introduces a thiophene substituent. This structural divergence is significant: the carboxamide linkage alters conformational flexibility and hydrogen-bonding geometry relative to the propanamide analogues, while the thiophene substituent contributes distinct electronic properties.

Antibacterial Tosylpiperidine Oxadiazole MIC

5-(Thiophen-2-yl)-1,3,4-Oxadiazole-2-Amine Derivatives Show Structure-Dependent CDK-2 Docking Scores Indicative of Antiproliferative Potential

A computational study of nine novel 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives docked against CDK-2 (PDB: 2R3J) revealed that two compounds, designated P-1 and P-5, exhibited superior docking scores compared to the reference co-crystallized ligand [1]. Although CAS 923373-96-0 was not among the docked compounds, it shares the 5-(thiophen-2-yl)-1,3,4-oxadiazole substructure with the studied series. The target compound differs by possessing a bulkier tosylpiperidine-4-carboxamide at the oxadiazole 2-amino position, which is expected to alter binding pose and affinity relative to the smaller amine-substituted derivatives. This provides a rationale for procuring the target compound as a probe to extend the SAR beyond the amine series.

CDK-2 Molecular docking Antiproliferative Thiophene-oxadiazole

Optimal Use Cases for N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide Based on Available Evidence


Antibacterial SAR Probe for Tosylpiperidine-Oxadiazole Linker Optimization

Given that the tosylpiperidine-1,3,4-oxadiazole core is a validated antibacterial scaffold [1][2], the target compound — featuring a carboxamide rather than propanamide or thioether linker — is ideally suited for systematic linker SAR studies. Procurement of this specific compound enables direct head-to-head comparison with active analogues 6a-f (propanamide series) and 5a-h (thioether series) to determine whether the carboxamide linkage improves or diminishes Gram-positive/Gram-negative activity [1][2]. This is a non-redundant research application because the linker chemistry cannot be probed using existing library compounds.

CDK-2 Inhibitor Lead Expansion from 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine Hits

Computational evidence supports 5-(thiophen-2-yl)-1,3,4-oxadiazole derivatives as potential CDK-2 inhibitors [3]. The target compound, with its larger tosylpiperidine-carboxamide substitution at the oxadiazole 2-position, provides a sterically and electronically differentiated analogue for experimental CDK-2 inhibition assays. Procurement is warranted if the goal is to explore whether increased molecular bulk at the 2-position enhances selectivity for CDK-2 over other cyclin-dependent kinases — a hypothesis that cannot be tested with the smaller amine-substituted hit compounds alone.

Comparative Oncology Screening: Thiophene vs. Thiazole vs. Pyrazole Oxadiazole Profiling

Class-level SAR indicates that 1,3,4-oxadiazole cytotoxicity rank-orders as thiazole > thiophene > pyrazole across multiple cancer cell lines [4]. The target compound (thiophene-substituted) serves as a critical reference point in this activity continuum. For procurement decisions in oncology drug discovery, acquiring this compound alongside its thiazole- and pyrazole-substituted analogues enables rigorous head-to-head cytotoxicity and selectivity profiling, facilitating the identification of the optimal heteroaryl substituent for a given cancer indication.

Physicochemical Property Benchmarking Against Phenyl and Heteroaryl Oxadiazole Analogues

The thiophene-2-yl substituent is predicted to increase lipophilicity and alter hydrogen-bonding capacity relative to phenyl-substituted analogues . The target compound is suitable for experimental determination of logP, aqueous solubility, and parallel artificial membrane permeability assay (PAMPA) values as part of a focused property benchmarking study. Procurement of this compound alongside N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide and related heteroaryl analogues would generate a mini physicochemical SAR dataset to guide lead optimization.

Quote Request

Request a Quote for N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.